2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide
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Description
The compound “2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide” is a small molecule . It belongs to the class of organic compounds known as thiazolecarboxamides, which are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with imidazole rings and dimethylphenyl groups are often synthesized and investigated for their unique chemical properties. For example, imidazole derivatives are synthesized through various methods, including cycloaddition reactions and condensation catalysis, to explore their potential in heterocyclic chemistry and as intermediates for further chemical transformations (Hunnur, Latthe, & Badami, 2005); (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).
Potential Biological Activities
Imidazole and acetamide derivatives have been studied for their pharmacological properties, including their roles as antipsychotic agents and in inhibiting specific enzymes. For instance, certain imidazole derivatives were found to exhibit antipsychotic-like profiles without interacting with dopamine receptors, offering insights into novel antipsychotic therapy approaches (Wise et al., 1987).
Applications in Material Science
Dimethylphenyl imidazole derivatives have been explored for their luminescence properties, particularly in the context of lanthanide metal-organic frameworks. These compounds demonstrate potential as fluorescence sensors for various chemicals, showcasing their applications in material science and chemical sensing (Shi, Zhong, Guo, & Li, 2015).
Properties
IUPAC Name |
2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-4-12(2)6-13(5-11)20-16(24)10-25-17-19-7-14(9-22)21(17)8-15(23)18-3/h4-7,22H,8-10H2,1-3H3,(H,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIHMIUTZHXKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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